molecular formula C9H17NO B13523463 2-Methoxy-7-azaspiro[3.5]nonane

2-Methoxy-7-azaspiro[3.5]nonane

Cat. No.: B13523463
M. Wt: 155.24 g/mol
InChI Key: YFHFIEDXFXLIDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-7-azaspiro[3.5]nonane is a chemical compound with the molecular formula C9H17NO. It is a spirocyclic compound, meaning it contains a spiro-connected bicyclic system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-7-azaspiro[3.5]nonane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base. For example, the reaction of 1,6-dibromohexane with methoxyamine can lead to the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-7-azaspiro[3.5]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .

Scientific Research Applications

2-Methoxy-7-azaspiro[3.5]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-7-azaspiro[3.5]nonane involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-7-azaspiro[3.5]nonane is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other spirocyclic compounds and potentially useful in specific applications .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2-methoxy-7-azaspiro[3.5]nonane

InChI

InChI=1S/C9H17NO/c1-11-8-6-9(7-8)2-4-10-5-3-9/h8,10H,2-7H2,1H3

InChI Key

YFHFIEDXFXLIDK-UHFFFAOYSA-N

Canonical SMILES

COC1CC2(C1)CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.